Methyl 2-(2-methylphenyl)pyridine-4-carboxylate
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Overview
Description
Methyl 2-(2-methylphenyl)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylphenyl)pyridine-4-carboxylate can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylphenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(2-methylphenyl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylphenyl)pyridine-4-carboxylate involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and target.
Comparison with Similar Compounds
Methyl 2-(2-methylphenyl)pyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(4-methylphenyl)pyridine-4-carboxylate: This compound has a similar structure but with the methyl group at the 4-position instead of the 2-position.
2-Methylpyridine-4-carboxylic acid: This compound lacks the ester group and has a carboxylic acid group instead.
Pyridine-2-carboxylic acid: This compound has a carboxylic acid group at the 2-position of the pyridine ring.
These comparisons highlight the structural differences and potential variations in reactivity and applications.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 2-(2-methylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-10-5-3-4-6-12(10)13-9-11(7-8-15-13)14(16)17-2/h3-9H,1-2H3 |
InChI Key |
XAJQDKSVNJHCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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